molecular formula C40H26Br4 B1503243 4,4'-Bis[2,2-bis(4-bromophenyl)vinyl]-1,1'-biphenyl CAS No. 209802-63-1

4,4'-Bis[2,2-bis(4-bromophenyl)vinyl]-1,1'-biphenyl

Cat. No. B1503243
CAS RN: 209802-63-1
M. Wt: 826.2 g/mol
InChI Key: YXMBIIMLUURBDE-UHFFFAOYSA-N
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Description

“4,4’-Bis[2,2-bis(4-bromophenyl)vinyl]-1,1’-biphenyl” is a complex organic compound . It is also known as "4,4’-(2,2-bis(4-bromophenyl)ethene-1,1-diyl)bis(methoxybenzene)" .


Synthesis Analysis

The synthesis of similar compounds involves the use of palladium diacetate and sodium t-butanolate in toluene at 150°C . The reaction is carried out under nitrogen protection . The reactants are added to a flask and heated for a certain period. After the reaction, the mixture is filtered, and the solvent is mostly evaporated. The residue is diluted with distilled water, filtered, and the filter cake is washed with ethyl acetate .


Molecular Structure Analysis

The molecular structure of “4,4’-Bis[2,2-bis(4-bromophenyl)vinyl]-1,1’-biphenyl” is complex, with a molecular formula of C36H26Br2N2 . It has an average mass of 646.413 Da and a monoisotopic mass of 644.046265 Da .


Physical And Chemical Properties Analysis

“4,4’-Bis[2,2-bis(4-bromophenyl)vinyl]-1,1’-biphenyl” is a solid with a melting point of 103-135 °C (polymorphic) .

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation, skin irritation, and serious eye irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

1-[2,2-bis(4-bromophenyl)ethenyl]-4-[4-[2,2-bis(4-bromophenyl)ethenyl]phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H26Br4/c41-35-17-9-31(10-18-35)39(32-11-19-36(42)20-12-32)25-27-1-5-29(6-2-27)30-7-3-28(4-8-30)26-40(33-13-21-37(43)22-14-33)34-15-23-38(44)24-16-34/h1-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMBIIMLUURBDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)C=C(C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H26Br4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695314
Record name 4,4'-Bis[2,2-bis(4-bromophenyl)ethenyl]-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

826.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Bis[2,2-bis(4-bromophenyl)vinyl]-1,1'-biphenyl

CAS RN

209802-63-1
Record name 4,4'-Bis[2,2-bis(4-bromophenyl)ethenyl]-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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